molecular formula C23H29FN4OS B2466387 N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-08-4

N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2466387
CAS RN: 476441-08-4
M. Wt: 428.57
InChI Key: JBSVYCGYUBWQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of adamantane, which is a type of diamondoid. Diamondoids are nanoscale substructures of the diamond lattice and are characterized by a high degree of symmetry . The compound also contains a fluorophenyl group, a triazole ring, and a carboxamide group .


Molecular Structure Analysis

The compound’s molecular structure includes an adamantane core, a fluorophenyl group, a triazole ring, and a carboxamide group . These groups could potentially interact with biological targets in unique ways, influencing the compound’s biological activity.

Scientific Research Applications

1. Pharmacological Applications

Adamantane derivatives have been explored for their pharmacological potentials. For instance, adamantanes such as amantadine and rimantadine were initially approved for the prevention and treatment of influenza A virus infections due to their ability to inhibit viral replication by blocking the M2 proton channel, thus preventing viral uncoating. Despite the emergence of drug resistance, research continues into designing M2-S31N inhibitors, a mutation predominant in over 95% of circulating influenza A strains, with potential as antiviral drug candidates (Ma, Zhang, & Wang, 2016).

2. Material Science Applications

In the realm of materials science, adamantane-type cardo polyamides have been synthesized and characterized, revealing moderate to high inherent viscosities and solubility in a range of solvents. These polymers exhibit high tensile strength and modulus, along with significant thermal stability, making them suitable for high-performance applications (Liaw, Liaw, & Chung, 1999).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its physical and chemical properties, its mechanism of action, and its potential applications. This could involve in vitro and in vivo studies, as well as computational modeling .

Mechanism of Action

Target of Action

CCG-315193, also known as (1S,3s)-N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is crucial in regulating various cellular functions and has been identified as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-315193 interacts with its targets by inhibiting the Rho/MRTF/SRF signaling pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The exact molecular target of CCG-315193 within this pathway is still unclear .

Biochemical Pathways

The inhibition of the Rho/MRTF/SRF pathway by CCG-315193 affects mitochondrial function . The compound regulates genes involved in mitochondrial function and dynamics . It represses oxidative phosphorylation and increases glycolysis as a compensatory mechanism . These changes affect the complexes of mitochondrial electron transport chains, inducing oxidative stress .

Pharmacokinetics

Similar compounds in the ccg series have shown modest in vivo potency and poor pharmacokinetics, making them unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of these compounds, resulting in analogs with over 10-fold increases in plasma exposures in mice .

Result of Action

The inhibition of the Rho/MRTF/SRF pathway by CCG-315193 leads to changes in mitochondrial function. These changes include hyperacetylation of histone H4K12 and H4K16, regulation of genes involved in mitochondrial function and dynamics, repression of oxidative phosphorylation, increase in glycolysis, and induction of oxidative stress .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4OS/c1-14(2)30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVYCGYUBWQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.